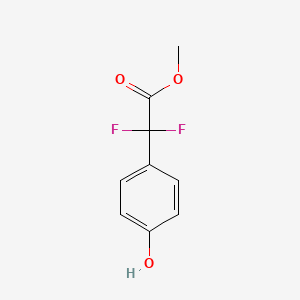![molecular formula C16H23ClN2O B14172713 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
The synthesis of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the formation of a spirocyclic intermediate, followed by functional group modifications to introduce the phenyl and methanone groups. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Análisis De Reacciones Químicas
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atoms, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or inhibition of metabolic processes .
Comparación Con Compuestos Similares
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride can be compared with other spirocyclic compounds such as:
- 1,4-Diazaspiro[5.5]undecane-3,5-dione
- 1,7-Dioxaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the spirocyclic core with the phenyl and methanone groups in this compound imparts distinct properties that can be advantageous in certain contexts .
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-12-9-16(10-13-18)8-4-5-11-17-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
Clave InChI |
UTOMVANJUSXHGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)

![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)

